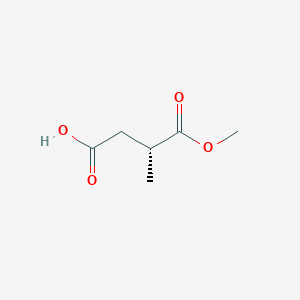
(R)-4-Methoxy-3-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methoxy-3-methyl-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone group attached to a butanoic acid backbone. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct ® configuration. For example, starting from a suitable precursor, such as a chiral alcohol, the compound can be synthesized through a series of reactions including oxidation, esterification, and hydrolysis.
Industrial Production Methods
Industrial production of ®-4-Methoxy-3-methyl-4-oxobutanoic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-Methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbutanoic acid.
Reduction: Formation of ®-4-methoxy-3-methylbutanol.
Substitution: Formation of various substituted butanoic acid derivatives.
Scientific Research Applications
®-4-Methoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-Methoxy-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Methoxy-3-methyl-4-oxobutanoic acid: The enantiomer of the ® form, with different spatial arrangement.
4-Methoxy-3-methylbutanoic acid: Lacks the ketone group.
3-Methyl-4-oxobutanoic acid: Lacks the methoxy group.
Uniqueness
®-4-Methoxy-3-methyl-4-oxobutanoic acid is unique due to its specific ® configuration, which imparts distinct chemical and biological properties. This enantiomer may exhibit different reactivity and interactions compared to its (S) counterpart, making it valuable in enantioselective synthesis and research applications.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3R)-4-methoxy-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
QEZMQNIFDRNSJZ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)C(=O)OC |
Canonical SMILES |
CC(CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


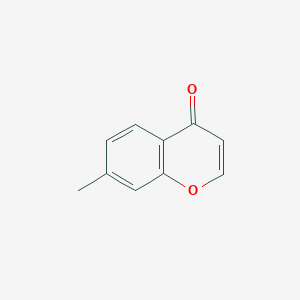
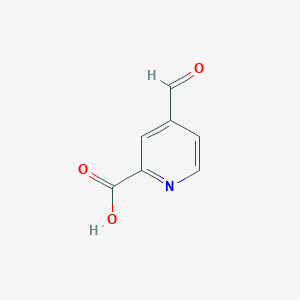
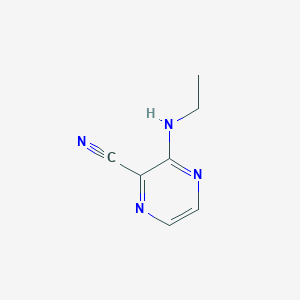
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

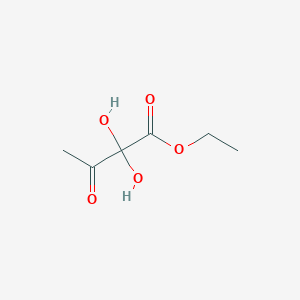
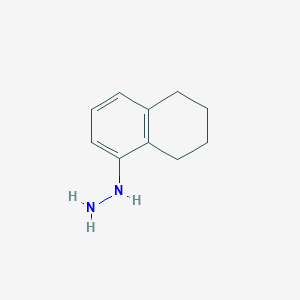
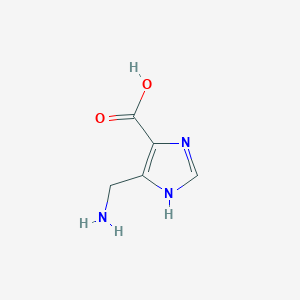

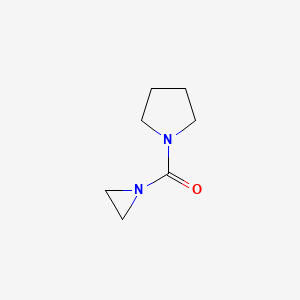
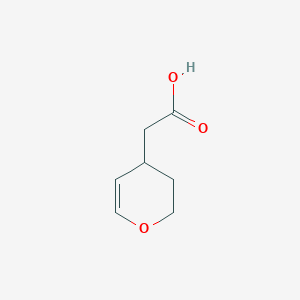
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
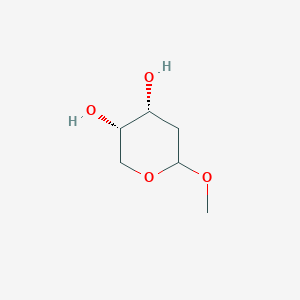
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
